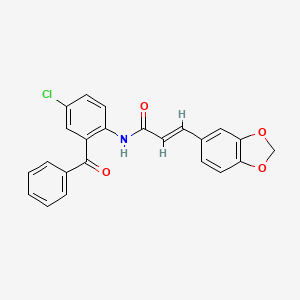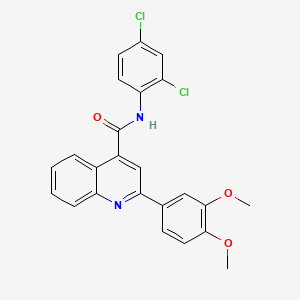
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In infectious disease research, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have antiviral activity against several viruses, including HIV, hepatitis C virus, and influenza virus.
Mechanism of Action
The exact mechanism of action of N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In neurodegenerative diseases, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the progression of these diseases. In infectious diseases, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit viral replication and reduce the infectivity of viral particles.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, particularly in the context of its antiviral activity. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in different experimental settings.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-30-22-10-7-14(11-23(22)31-2)21-13-17(16-5-3-4-6-19(16)27-21)24(29)28-20-9-8-15(25)12-18(20)26/h3-13H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGOEPGDJUDHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2-ethanediylbis(oxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B3741352.png)
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)
![methyl 4-({3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3741366.png)

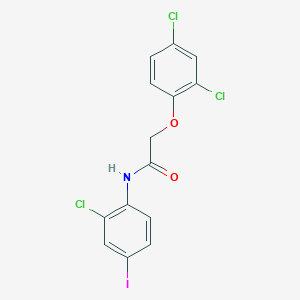
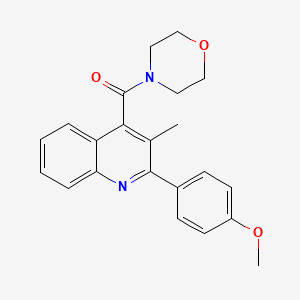
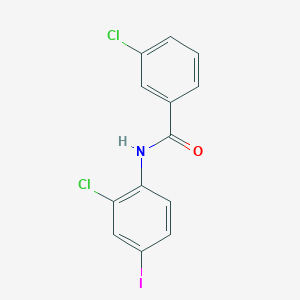
![3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3741416.png)
![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3741431.png)
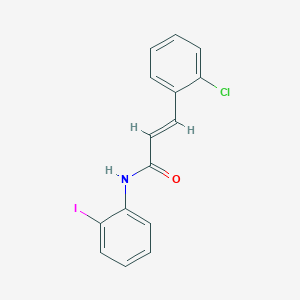
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3741442.png)
